Levofloxacin-d8

Overview

Description

Levofloxacin-d8 is a deuterium-labeled analog of the fluoroquinolone antibiotic levofloxacin, designed for analytical and pharmacokinetic research. It incorporates eight deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) applications . This stable isotope-labeled compound enables precise quantification of levofloxacin in biological matrices by minimizing interference from endogenous substances and improving signal resolution .

Preparation Methods

Synthetic Routes for Levofloxacin-d8

Deuterium Incorporation via Isotopic Exchange

Isotopic exchange represents a direct method for introducing deuterium into the levofloxacin structure. This approach typically involves refluxing levofloxacin in deuterated solvents such as deuterium oxide () or deuterated acids (e.g., DCl) under controlled conditions. For instance, heating levofloxacin in at 80–100°C for 24–48 hours facilitates the exchange of labile hydrogen atoms (e.g., -OH or -NH groups) with deuterium . However, this method is limited to positions where hydrogen atoms are sufficiently acidic or accessible, often resulting in partial deuteration.

Recent advancements have employed catalytic systems to enhance deuterium incorporation. Palladium-on-carbon (Pd/C) or platinum oxide (PtO) catalysts in deuterated solvents have shown efficacy in achieving higher deuteration levels at aromatic and aliphatic positions . For example, catalytic deuteration of levofloxacin’s piperazinyl moiety using PtO in under hydrogen gas () achieves >95% deuterium incorporation at the methyl group adjacent to the nitrogen .

Stepwise Synthesis with Deuterated Intermediates

A more precise method involves synthesizing this compound from deuterated precursors early in the reaction sequence. The parent compound, levofloxacin, is derived from a quinoline carboxylic acid core functionalized with a methylpiperazinyl group . To introduce deuterium, key intermediates such as deuterated tetrafluorobenzoic acid or deuterated aminopropanol are utilized.

Deuterated Tetrafluorobenzoic Acid Route

The patent WO2005123746A1 outlines a synthesis starting with tetrafluorobenzoic acid, which undergoes condensation with L-aminopropanol to form the oxazine ring . By substituting L-aminopropanol with deuterated L-aminopropanol (e.g., ), deuterium is introduced at the methyl group of the piperazinyl ring. Subsequent steps, including N-methylpiperazine addition and hydrolysis, retain the deuterium labels due to the stability of C-D bonds under reaction conditions (50–130°C) .

N-Methylpiperazine-d14_{14}14 Utilization

Another approach substitutes N-methylpiperazine with its perdeuterated analog (-piperazine-d) during the ring-closing step. This method, described in CN114478573A, ensures complete deuteration of the piperazinyl methyl group and adjacent positions . The reaction proceeds in dimethyl sulfoxide (DMSO) with sodium hydroxide, yielding this compound with a molar efficiency of 92–94% after crystallization .

Optimization of Reaction Conditions

Catalysts and Bases

Inorganic bases such as sodium hydroxide or potassium carbonate are preferred over organic bases (e.g., triethylamine) to minimize side reactions with deuterated species . Catalysts like Pd/C accelerate deuteration without altering the stereochemistry of the levofloxacin core .

Analytical Validation and Challenges

Characterization Techniques

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at 369.42 for this compound, with deuterium distribution verified via isotopic patterns .

-

Nuclear Magnetic Resonance (NMR): -NMR reveals the absence of proton signals at deuterated positions, while -NMR quantifies deuterium incorporation .

Metabolic Switching Considerations

Deuteration at one site may divert metabolism to alternative pathways, a phenomenon termed metabolic switching. For this compound, deuteration of the piperazinyl methyl group reduces CYP450-mediated oxidation but may increase glucuronidation at the carboxylic acid moiety . Careful selection of deuteration sites is essential to balance metabolic stability and bioactivity.

Industrial-Scale Production

The CN114478573A patent highlights a scalable method using levofloxacin carboxylic acid and N-methylpiperazine-d in a DMSO/NaOH system . Key advantages include:

Comparative Data of Synthesis Methods

| Method | Deuterium Source | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Isotopic Exchange | DO/PtO | 78–85 | 98.2 | Simple setup |

| Deuterated Aminopropanol | L-Aminopropanol-d | 92–94 | 99.5 | Position-specific deuteration |

| N-Methylpiperazine-d | Perdeuterated reagent | 94.2 | 99.7 | Scalability, low waste |

Chemical Reactions Analysis

Types of Reactions

Levofloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Levofloxacin-d8 is utilized in pharmacokinetic research to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuteration allows for enhanced detection and quantification using mass spectrometry techniques, which can provide insights into the drug's behavior in biological systems.

Key Findings:

- Absorption and Distribution: Studies have shown that levofloxacin has a bioavailability of 99%, with extensive tissue distribution, making it effective against various bacterial infections .

- Metabolic Pathways: Levofloxacin undergoes minimal hepatic metabolism and is primarily excreted unchanged via the kidneys . The use of this compound can help delineate metabolic pathways by distinguishing between the parent compound and its metabolites.

Treatment of Multidrug-Resistant Infections

This compound has been investigated for its role in treating multidrug-resistant bacterial infections, particularly in pediatric populations and patients with complex medical histories.

Case Studies:

- A retrospective study involving children with serious infections indicated that levofloxacin was effective against multidrug-resistant bacteria, with a conversion rate of pathogenic microbiological tests to negative in 39.29% of cases treated .

- In another study focused on pediatric patients with multidrug-resistant tuberculosis (MDR-TB), this compound was shown to be effective when used alongside other antitubercular agents. The pharmacokinetic data suggested that higher doses may be necessary for achieving adult-equivalent exposures .

Evaluation of Efficacy Against Tuberculosis

This compound has been particularly noted for its efficacy in treating tuberculosis, especially multidrug-resistant strains. Research indicates that it can be an integral part of combination therapy regimens.

Research Insights:

- A comparative study found that levofloxacin was as effective as other fluoroquinolones in reducing bacterial load in granulomas during tuberculosis treatment. The study highlighted the importance of monitoring immune responses alongside bacterial clearance metrics .

- The ongoing clinical trials are assessing the effectiveness of this compound in various formulations for both treatment and prophylaxis of MDR-TB .

Environmental Impact Studies

This compound is also utilized in environmental science to study the degradation pathways of pharmaceuticals in wastewater treatment processes. Its stable isotopic labeling aids in tracking the degradation products and understanding their environmental fate.

Findings:

- Research has demonstrated that levofloxacin is resistant to degradation compared to other antibiotics like ciprofloxacin, which raises concerns about its persistence in aquatic environments . Understanding these dynamics is crucial for developing effective wastewater treatment strategies.

Safety and Adverse Effects Monitoring

The safety profile of this compound is critical, especially given the potential for serious adverse effects associated with fluoroquinolones. Research continues to monitor these effects through case studies and clinical evaluations.

Adverse Events Analysis:

Mechanism of Action

Levofloxacin-d8, like levofloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA replication and ultimately bacterial cell death .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₁₀FN₃O₄D₈ (base form)

- Molecular Weight : 367.41 g/mol (base form)

- CAS Number : 1217716-71-6 (base form); 1217677-38-7 (hydrochloride salt)

- Purity : >98% (typical for analytical standards)

- Applications : Therapeutic drug monitoring, pharmacokinetic studies, and metabolic pathway analysis .

Levofloxacin-d8 belongs to a class of deuterated fluoroquinolones used as internal standards. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Analogues

Marbofloxacin-D8

- Molecular Formula: Not explicitly provided, but derived from marbofloxacin (C₁₇H₁₉FN₄O₄) with eight deuterium substitutions .

- Applications : Serves as an internal standard for marbofloxacin quantification in veterinary pharmacokinetics .

- Key Difference : Targets a distinct parent compound (marbofloxacin vs. levofloxacin), limiting cross-reactivity in assays .

Gatifloxacin-d4 and Moxifloxacin-d4

- Deuterium Substitutions : Four deuterium atoms in both compounds .

- Applications : Internal standards for gatifloxacin and moxifloxacin in lesion-centric efficacy studies, particularly in tuberculosis research .

Levofloxacin-13C,d3

- Isotopic Labeling : Combines ¹³C and deuterium isotopes .

- Applications : Used in tandem with this compound for multi-isotope tracing in complex metabolic studies .

- Key Difference : Dual isotopic labeling offers enhanced specificity but requires more sophisticated instrumentation .

Pharmacokinetic and Analytical Performance

Notes:

- Sensitivity: this compound demonstrates superior sensitivity due to its higher deuterium count, reducing background noise in MS .

- Metabolite Specificity : Desmethyl this compound hydrochloride (CAS: 1217677-38-7) is critical for tracking levofloxacin’s metabolic degradation, a feature absent in marbofloxacin-D8 or gatifloxacin-d4 .

Commercial Availability and Handling

- This compound : Available from suppliers like Toronto Research Chemicals (CAS: 1217716-71-6) and Bellancom (hydrochloride form, CAS: 1217677-38-7) in 1–10 mg quantities .

- Marbofloxacin-D8 : Offered by Veeprho, though packaging details are less specified .

- Storage : this compound requires storage at −20°C in sealed containers to prevent deuterium exchange .

Research Implications and Limitations

- Advantages : Deuterated analogs like this compound enable high-precision, reproducible quantification, essential for regulatory-compliant pharmacokinetic studies .

- Limitations : Cost and synthesis complexity increase with deuterium content. Compounds like levofloxacin-13C,d3 may offer niche advantages but at higher expense .

- Contradictions : While and list differing molecular formulas, this reflects the base vs. hydrochloride forms rather than inconsistencies .

Biological Activity

Levofloxacin-d8, a deuterated derivative of levofloxacin, is an antibacterial agent belonging to the fluoroquinolone class. This compound is notable for its enhanced pharmacokinetic properties and potential applications in clinical settings, particularly in the treatment of various bacterial infections.

Overview of this compound

Levofloxacin, the parent compound, is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of deuterium in this compound aims to improve its stability and metabolic profile while retaining the biological activity characteristic of its parent compound.

Levofloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The mechanism is similar for this compound, which retains this critical action despite structural modifications.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:

- Bioavailability : Levofloxacin exhibits high oral bioavailability (>90%), and it is anticipated that this compound maintains similar characteristics due to its structural similarities.

- Tissue Penetration : Studies indicate that levofloxacin has excellent tissue penetration, particularly in lung and soft tissue infections. This compound is expected to demonstrate comparable tissue distribution.

- Half-life : The half-life of levofloxacin is approximately 6-8 hours; deuteration may extend this duration slightly due to reduced metabolic clearance.

Antibacterial Spectrum

This compound retains the broad-spectrum activity of levofloxacin against various pathogens. The minimal inhibitory concentration (MIC) values for common bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 2 |

| Escherichia coli | ≤ 1 |

| Pseudomonas aeruginosa | ≤ 4 |

| Streptococcus pneumoniae | ≤ 1 |

These values suggest that this compound possesses effective antibacterial properties similar to those of levofloxacin.

Case Studies

- Diabetic Foot Infections : A study involving diabetic patients with foot infections demonstrated that levofloxacin effectively penetrated wound tissues, achieving concentrations significantly above the MIC for most pathogens isolated from these infections. The results indicated a favorable tissue-to-serum concentration ratio, supporting its use in treating complex infections in diabetic patients .

- Pharmacokinetic Variability : In a study assessing pharmacokinetic variability over 24 hours with oral administration of levofloxacin, it was found that peak plasma concentrations occurred approximately 1-2 hours post-dose. This pharmacokinetic profile is likely mirrored in this compound due to its structural similarity .

- QT Interval Studies : Research on the cardiac safety profile of levofloxacin indicated that while some patients experienced slight QT interval prolongation, this effect was not significantly different from placebo in healthy subjects . Such findings are crucial for evaluating the safety of this compound in clinical settings.

Properties

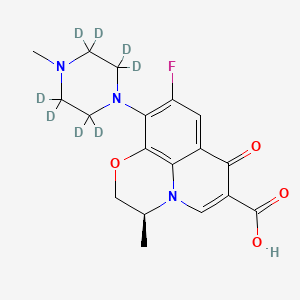

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675991 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-71-6 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.